molecular formula C34H44O14 B024252 7-Xylosyl-10-deacetylbaccatin III CAS No. 157664-03-4

7-Xylosyl-10-deacetylbaccatin III

Cat. No.: B024252
CAS No.: 157664-03-4
M. Wt: 676.7 g/mol
InChI Key: PAYIYFPUFSJTDA-HEJNHQNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Xylosyl-10-deacetylbaccatin III is a naturally occurring compound derived from the yew tree (Taxus species). It is a hydrophilic derivative of paclitaxel, a well-known anticancer drug. This compound is significant due to its potential use in the semi-synthesis of paclitaxel, which is widely used in cancer treatment .

Mechanism of Action

Target of Action

The primary target of 7-Xylosyl-10-deacetylbaccatin III is the microtubule structures within cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .

Mode of Action

This compound, like its analogue paclitaxel, interacts with its targets by binding to the β-subunit of tubulin . This binding stabilizes the microtubule structure and prevents its disassembly . The stabilization of microtubules leads to mitotic arrest, thereby inhibiting cell division and proliferation .

Biochemical Pathways

The action of this compound affects the normal function of microtubules, disrupting the mitotic spindle apparatus and arresting cells in the G2/M phase of the cell cycle . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound can be bio-converted into 10-deacetyltaxol, a precursor for the semi-synthesis of paclitaxel . This bioconversion process involves the removal of the xylose sugar attached to the 7-position of the molecule .

Result of Action

The result of the action of this compound is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for the treatment of cancers, as it can prevent the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its bioconversion into 10-deacetyltaxol can be affected by the specific conditions of the bioconversion process, such as the amount of cells used, the concentration of dimethyl sulfoxide, and the substrate concentration . Optimizing these conditions can lead to higher conversion efficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-Xylosyl-10-deacetylbaccatin III involves bioconversion processes. One method includes the use of recombinant yeast with a glycoside hydrolase gene from Lentinula edodes. The bioconversion process is optimized with specific conditions such as the amount of freeze-dried cells, dimethyl sulfoxide concentration, and the addition of antifoam supplements .

Industrial Production Methods: Industrial production of this compound is achieved through high-cell-density fermentation. The engineered yeast is harvested from large-scale fermentation, and the bioconversion process is scaled up to achieve high yields. The optimization of reaction conditions and substrate concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Xylosyl-10-deacetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting the compound into other valuable derivatives, such as 10-deacetyltaxol .

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, antifoam supplements, and specific enzymes like glycoside hydrolase. The reaction conditions are carefully controlled to optimize the yield and purity of the desired products .

Major Products Formed: The major product formed from the bioconversion of this compound is 10-deacetyltaxol, which is a precursor for the semi-synthesis of paclitaxel .

Scientific Research Applications

7-Xylosyl-10-deacetylbaccatin III has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a precursor for the semi-synthesis of paclitaxel, an important anticancer drug. The compound’s ability to be converted into paclitaxel makes it valuable for research and industrial production of this drug .

Comparison with Similar Compounds

  • Paclitaxel
  • 10-deacetylbaccatin III
  • 7-Xylosyl-10-deacetyltaxol

Comparison: 7-Xylosyl-10-deacetylbaccatin III is unique due to its hydrophilic nature and its role as a precursor in the semi-synthesis of paclitaxel. Unlike paclitaxel, which is directly used as an anticancer drug, this compound is primarily used in the production process of paclitaxel .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYIYFPUFSJTDA-HEJNHQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Xylosyl-10-deacetylbaccatin III
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Q & A

Q1: How does the bacterial strain mentioned in the research utilize 7-Xylosyl-10-deacetylbaccatin III?

A2: The research highlights a Moraxella sp. strain isolated from soil with the ability to utilize this compound []. This bacterium possesses an enzyme, xylosidase, which catalyzes the removal of the xylosyl group from this compound and other related 7-xylosyltaxanes []. Interestingly, this xylosidase activity was found in both the soluble and particulate fractions of the bacterial cell, suggesting its potential for application in various biocatalytic processes [].

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